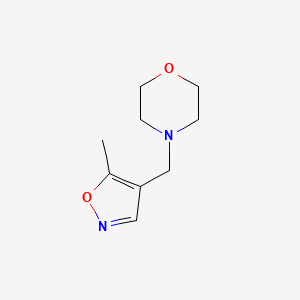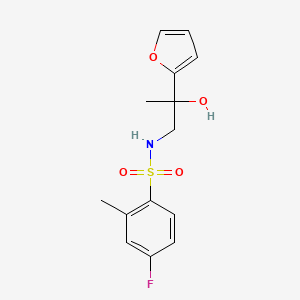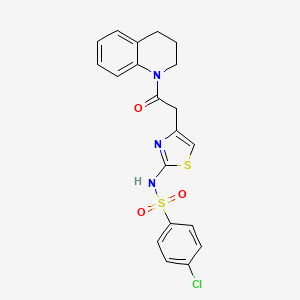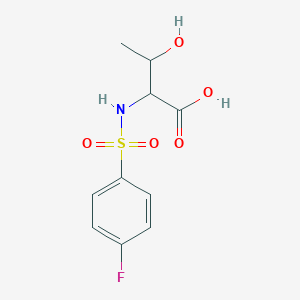
4-((5-Methylisoxazol-4-yl)methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((5-Methylisoxazol-4-yl)methyl)morpholine” is a compound that contains an isoxazole ring and a morpholine ring . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Morpholine is a six-membered ring with one oxygen atom and one nitrogen atom . The compound is likely to have biological activities and therapeutic potential due to the presence of these rings .
Molecular Structure Analysis
The molecular structure of “4-((5-Methylisoxazol-4-yl)methyl)morpholine” would be determined using various spectroscopic techniques and confirmed by a single-crystal X-ray diffraction analysis . The structure would likely include C–H…O hydrogen bonds between neighboring molecules forming chains along the a-axis direction .Aplicaciones Científicas De Investigación
Antifungal Properties
“4-((5-Methylisoxazol-4-yl)methyl)morpholine” exhibits promising antifungal activity. Researchers have synthesized various derivatives of this compound and tested them against fungal pathogens such as R. oryzae, C. tropicum, and A. niger. Notably, certain derivatives containing halogen and methoxy groups have emerged as effective antifungals .
Potential Herbicidal Activity
The compound’s structure suggests potential herbicidal properties. By designing novel derivatives based on a D1 protease inhibitor hit structure, scientists aim to target plant D1 protease. These derivatives, specifically 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides, hold promise as lead compounds for developing herbicides .
Cytotoxic Effects on Cancer Cells
In the realm of cancer research, “4-((5-Methylisoxazol-4-yl)methyl)morpholine” derivatives have demonstrated cytotoxic effects. A specific derivative (Fig. 4) exhibited potent activity against prostate cancer cells. This finding underscores its potential as an anticancer agent .
Other Biological Activities
Beyond the mentioned applications, this compound’s derivatives have also shown activity in areas such as anti-inflammatory, antiviral, anticonvulsant, and immunosuppressant effects. The substitution of various functional groups on the isoxazole ring significantly influences its biological properties .
Direcciones Futuras
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The focus could be on either synthetic routes or chemical reactions of the nucleus or the several biological activities of the isoxazole derivatives . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .
Mecanismo De Acción
Target of Action
Compounds like “4-((5-Methylisoxazol-4-yl)methyl)morpholine” often target specific enzymes or receptors in the body. For instance, morpholine derivatives are known to inhibit certain fungal enzymes .
Mode of Action
The compound could interact with its target to alter its function. For example, morpholine antifungal drugs inhibit fungal enzymes, affecting fungal sterol synthesis pathways .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, the inhibition of fungal enzymes by morpholine derivatives depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, the accumulation of ignosterol in fungal cell membranes due to the action of morpholine derivatives could lead to the death of the fungus .
Propiedades
IUPAC Name |
4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-8-9(6-10-13-8)7-11-2-4-12-5-3-11/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTYTVDVKIMTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Methylisoxazol-4-yl)methyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)

![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)

![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)
![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)

![6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2481409.png)


![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)

